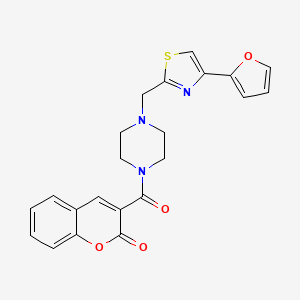

3-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

3-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic coumarin derivative featuring a hybrid structure with three key components:

- Coumarin core: A 2H-chromen-2-one scaffold, a well-studied pharmacophore known for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

- Piperazine linker: A four-membered piperazine ring connected via a carbonyl group to the coumarin core, enhancing solubility and enabling structural flexibility for target interactions .

- Thiazole-furan substituent: A 4-(furan-2-yl)thiazole moiety attached to the piperazine via a methyl group.

This compound’s design leverages the synergistic effects of these components, positioning it as a candidate for anticancer or enzyme-targeted therapies.

Properties

IUPAC Name |

3-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c26-21(16-12-15-4-1-2-5-18(15)29-22(16)27)25-9-7-24(8-10-25)13-20-23-17(14-30-20)19-6-3-11-28-19/h1-6,11-12,14H,7-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMCWQOPAXGQCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one represents a novel class of biologically active molecules with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various diseases.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A chromenone core, which is known for its diverse biological activities.

- A thiazole moiety, contributing to its pharmacological properties.

- A piperazine ring, often associated with central nervous system activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the chromenone, thiazole, and piperazine components. Recent studies have highlighted methods for optimizing yields and enhancing the purity of the final product through various organic synthesis techniques.

Antimicrobial Activity

Recent research indicates that derivatives of thiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL . The thiazole component plays a crucial role in enhancing the interaction with bacterial enzymes.

Anticancer Properties

Thiazole-containing compounds have been widely studied for their anticancer effects. In vitro studies have demonstrated that several thiazole derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds similar to the target molecule have shown IC50 values less than 5 µg/mL against A-431 and HT29 cell lines . The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring significantly influence anticancer potency.

Neuroprotective Effects

Compounds featuring the coumarin-thiazole hybrid structure have exhibited promising acetylcholinesterase (AChE) inhibitory activity, which is critical in treating neurodegenerative diseases like Alzheimer's. One study reported an IC50 value of 2.7 µM for a similar compound against AChE, indicating potential therapeutic benefits . The neuroprotective mechanism may involve modulation of neurotransmitter levels in the brain.

Case Studies

| Study | Compound | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| Study 1 | Thiazole derivative | Antimicrobial | MIC = 25–100 µg/mL |

| Study 2 | Similar coumarin-thiazole | Anticancer | IC50 < 5 µg/mL |

| Study 3 | Coumarin-thiazole hybrid | AChE Inhibition | IC50 = 2.7 µM |

The biological activity of 3-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease progression (e.g., AChE).

- Receptor Modulation : Interaction with neurotransmitter receptors could enhance or inhibit signaling pathways relevant to neuroprotection and cognition.

- DNA Interaction : Some thiazole derivatives have shown the ability to intercalate DNA, leading to apoptosis in cancer cells.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiazole, including compounds similar to 3-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one, exhibit antimicrobial properties. In a study involving thiazole derivatives, compounds were tested against various microorganisms, revealing varying degrees of antibacterial activity. The minimum inhibitory concentration (MIC) for these compounds ranged from 100 to 400 µg/ml, indicating potential for development as antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer potential. Thiazole derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain thiazole-based compounds can effectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

Enzyme Inhibition

One of the primary mechanisms by which 3-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one exerts its effects is through the inhibition of specific enzymes involved in disease pathways. For example, compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses and cancer progression .

Modulation of Signaling Pathways

The compound may also affect various signaling pathways within cells. Thiazole derivatives have been reported to modulate pathways such as the PI3K/Akt and MAPK pathways, which are vital for cell survival, proliferation, and apoptosis . This modulation can lead to enhanced therapeutic effects against diseases like cancer and inflammatory disorders.

Thiazole Derivatives in Clinical Trials

Several clinical trials have explored the efficacy of thiazole derivatives in treating various conditions. For instance, a trial involving a related thiazole compound demonstrated significant improvements in patients with specific types of cancer compared to standard treatments . These findings underscore the potential of 3-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one as a viable therapeutic agent.

Research on Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of thiazole derivatives showed that certain compounds exhibited strong activity against gram-positive and gram-negative bacteria. The results indicated that while some derivatives had MIC values comparable to established antibiotics, others offered unique mechanisms of action that could be exploited in drug development .

Data Tables

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

- The target compound ’s furan-thiazole moiety distinguishes it from analogues with halogenated aryl (e.g., 4-chlorophenyl in ) or nitro groups (e.g., Compound 40 in ). The furan’s electron-rich nature may enhance π-π interactions compared to electron-withdrawing substituents .

- Piperazine vs. Piperidine: Piperazine linkers (as in the target compound) generally improve water solubility compared to piperidine derivatives (e.g., ), which could influence pharmacokinetics .

Synthetic Yields :

- Yields for analogous compounds range from 64% () to 88% (). The absence of yield data for the target compound suggests further optimization may be required for scalable synthesis.

Biological Activity Trends :

- Thiazole-containing coumarins (e.g., ) consistently show cytotoxic or anti-biofilm activity, supporting the hypothesis that the target compound’s thiazole-furan group may confer similar properties.

- Piperazine-linked coumarins (e.g., ) demonstrate enzyme inhibitory activity, suggesting the target compound could target carbonic anhydrases or kinases .

Physicochemical Properties

- Molecular Weight : The target compound (~494 g/mol) falls within the optimal range for drug-likeness (300–500 g/mol), comparable to analogues in and .

- Hydrogen Bonding: The coumarin carbonyl and piperazine nitrogen atoms serve as hydrogen bond acceptors, similar to compounds in and .

- Lipophilicity : The furan-thiazole group is less lipophilic than halogenated aryl analogues (e.g., 4-bromophenyl in ), which could enhance solubility but reduce membrane permeability.

Structure-Activity Relationship (SAR) Insights

- Thiazole Modifications : Replacing the furan with a chlorophenyl group () reduces anti-biofilm activity (41% inhibition vs. 72% for 4-bromophenyl), highlighting the importance of aryl substituent electronics.

- Piperazine vs. Alternative Linkers : Piperazine-linked coumarins (e.g., ) show higher enzyme inhibition than piperidine derivatives (), likely due to enhanced solubility and conformational flexibility.

- Coumarin Substitutions : 7-Hydroxy groups (common in and ) improve metal chelation and antioxidant capacity, whereas 4-chloro substitution () enhances anti-biofilm effects.

Q & A

Advanced Research Question

- In Vitro Assays :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .

- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to assess affinity .

- In Vivo Models :

- Anticonvulsant Testing : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .

- Pharmacokinetics : LC-MS/MS for bioavailability and metabolic stability studies in plasma .

How can structure-activity relationship (SAR) studies be designed to improve potency?

Advanced Research Question

- Substituent Modification :

- Bioisosteric Replacements : Substitute the chromen-2-one core with coumarin or quinolinone derivatives .

- Data Analysis : Use multivariate regression models to correlate substituent properties (Hammett constants, logP) with biological endpoints .

How can contradictory biological data between in vitro and in vivo studies be resolved?

Advanced Research Question

- Purity Verification : Re-analyze the compound via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .

- Metabolic Stability : Perform liver microsome assays to identify rapid degradation in vivo .

- Dose Optimization : Conduct dose-response studies to address bioavailability limitations (e.g., poor blood-brain barrier penetration) .

What computational approaches are suitable for predicting target interactions?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., kinases, GPCRs). Key parameters:

- Grid box centered on the active site.

- Flexible ligand/rigid receptor docking .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100-ns trajectories .

- QSAR Modeling : Employ RDKit or MOE to generate descriptors (e.g., topological polar surface area, H-bond donors) for predictive activity modeling .

How can crystallographic data resolve ambiguities in stereochemistry?

Advanced Research Question

- Crystal Growth : Use slow evaporation (e.g., ethanol/water mixture) to obtain diffraction-quality crystals.

- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis .

What strategies ensure high purity for pharmacological assays?

Basic Research Question

- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification .

- Recrystallization : Ethanol or methanol for final product crystallization.

- Analytical QC : Combine TLC (Rf tracking) with HPLC (≥95% purity threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.